Umbelliprenin

Vue d'ensemble

Description

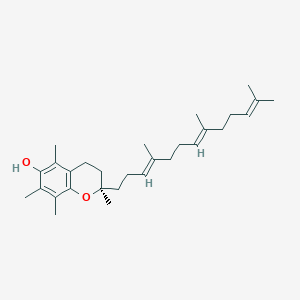

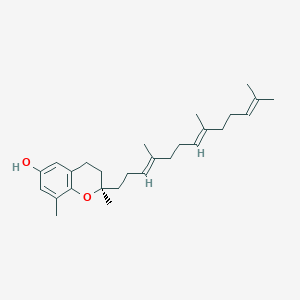

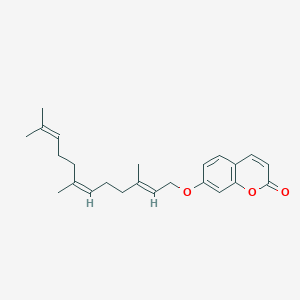

Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is also a bioactive constituent from the genus Ferula and has cytotoxic and apoptotic activity in a dose- and time-dependent manner .

Synthesis Analysis

Umbelliprenin is a prenylated coumarin synthesized by various Ferula species like F. szowitsiana . It has a structure close to that of auraptene, another prenylated coumarin from Ferula species .

Molecular Structure Analysis

The molecular structure of Umbelliprenin is C24H30O3 . The only difference between Umbelliprenin and auraptene is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .

Chemical Reactions Analysis

Umbelliprenin has been found to have different pharmacological effects such as cytotoxic and apoptosis inducing activities . It has been observed that Umbelliprenin and some other phytochemicals show a dose-response relationship by hormesis phenomenon .

Physical And Chemical Properties Analysis

The physical and chemical properties of Umbelliprenin include its molecular structure (C24H30O3) and its occurrence in nature, particularly in Ferula species .

Applications De Recherche Scientifique

Cancer Chemoprevention

Umbelliprenin has been identified as a potential cancer chemopreventive agent . It is known to possess valuable pharmacological properties that may contribute to the prevention of cancer development. The compound has been mainly isolated from plants belonging to the Rutaceae and Apiaceae families, which include medicinal plants with beneficial effects on human welfare .

Antimicrobial Activity

Research has shown that Umbelliprenin exhibits antibacterial, antiprotozoal, and antifungal activities . These properties make it a candidate for the development of new antimicrobial agents that could be used to treat various infectious diseases .

Anti-inflammatory Properties

Umbelliprenin has demonstrated anti-inflammatory effects , which could be harnessed in the treatment of chronic inflammatory diseases. Its ability to modulate inflammatory responses suggests potential applications in pharmacological research aimed at developing anti-inflammatory drugs .

Neuroprotection

The neuroprotective properties of Umbelliprenin suggest its use in the prevention and treatment of neurodegenerative diseases. It could play a role in safeguarding neurons from damage or degeneration, which is crucial in conditions like Alzheimer’s and Parkinson’s disease .

Antioxidant Effects

As an antioxidant , Umbelliprenin can help combat oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases and cancer. Its antioxidant activity is significant for research into protective agents against oxidative damage .

Antitumor Potential

Umbelliprenin has shown promise in antitumor research , with studies highlighting its potential in different cancer cell lines and animal models. It affects key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis. It exerts its anticancer actions by regulating apoptotic pathways, inhibiting the cell cycle, and modulating various signaling pathways such as Wnt, NF-κB, TGFβ, and Fox3 .

Mécanisme D'action

Target of Action

Umbelliprenin primarily targets various signaling cascades within cells . These include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in regulating cell growth, apoptosis, migration, and invasion .

Mode of Action

Umbelliprenin interacts with its targets by regulating both extrinsic and intrinsic apoptotic pathways . It causes inhibition of the cell cycle at the G0/G1 phase . Furthermore, it attenuates migration and invasion by modulating the aforementioned signaling pathways .

Biochemical Pathways

The primary biochemical pathways affected by Umbelliprenin include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . The modulation of these pathways results in downstream effects such as the regulation of cell growth, apoptosis, migration, and invasion .

Result of Action

At the molecular and cellular level, Umbelliprenin exerts its anticancer actions by regulating apoptosis, inhibiting the cell cycle, and attenuating migration and invasion . It also affects the key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis .

Action Environment

It is known that the compound’s anticancer properties can be observed in different cancer cell lines as well as in animal models

Orientations Futures

Future research about Umbelliprenin could focus on further exploring its pharmacological properties, particularly its anticancer properties . Additionally, the hormesis phenomenon observed in the induction/inhibition of apoptosis by natural compounds like Umbelliprenin could be a subject of future studies .

Propriétés

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Umbelliprenin | |

CAS RN |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.